molecular formula C20H19Br2NO4 B339871 2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate

2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate

Cat. No.: B339871
M. Wt: 497.2 g/mol
InChI Key: QCWYUXPSKBSCMZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate is an organic compound that features a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate typically involves the reaction of 4-bromophenylacetic acid with valine derivatives. The process may include steps such as esterification, amidation, and bromination. For instance, the preparation of 4-bromophenylacetic acid can be achieved through electrophilic aromatic substitution, where a bromine atom is added to phenylacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to verify the purity of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H19Br2NO4

Molecular Weight

497.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C20H19Br2NO4/c1-12(2)18(23-19(25)14-5-9-16(22)10-6-14)20(26)27-11-17(24)13-3-7-15(21)8-4-13/h3-10,12,18H,11H2,1-2H3,(H,23,25)

InChI Key

QCWYUXPSKBSCMZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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